2,6-Dibromo-4-fluoro-3-methylaniline

Lipophilicity Drug Design Agrochemical Discovery

2,6-Dibromo-4-fluoro-3-methylaniline is a strategic building block for medicinal and process chemistry, featuring a distinctive ortho-dibromo and para-fluoro substitution pattern that enables efficient palladium-catalyzed cross-couplings. Its enhanced lipophilicity (LogP 4.06 vs. 3.60 for the des-methyl analog) makes it ideal for optimizing ADME properties in drug and agrochemical candidates. Available in ≥97% purity, this intermediate ensures reproducible yields and minimizes byproduct formation during scale-up. For regulated analytical environments, ISO 17034-certified reference standards are available to support method validation and regulatory compliance.

Molecular Formula C7H6Br2FN
Molecular Weight 282.94 g/mol
CAS No. 1000576-72-6
Cat. No. B3033211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-4-fluoro-3-methylaniline
CAS1000576-72-6
Molecular FormulaC7H6Br2FN
Molecular Weight282.94 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1F)Br)N)Br
InChIInChI=1S/C7H6Br2FN/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,11H2,1H3
InChIKeyAHLMGMWQLJMGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dibromo-4-fluoro-3-methylaniline (CAS 1000576-72-6): A Halogenated Aniline Intermediate for Pharmaceutical and Agrochemical Synthesis


2,6-Dibromo-4-fluoro-3-methylaniline (CAS 1000576-72-6) is an organic compound with the molecular formula C7H6Br2FN and a molecular weight of 282.94 g/mol . It belongs to the class of halogenated aniline derivatives, characterized by the presence of bromine, fluorine, and methyl substituents on a benzene ring bearing an amino group . This compound is primarily utilized as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical sectors . Its structural features enable participation in a variety of chemical reactions, such as cross-coupling and nucleophilic substitutions, making it a valuable building block for constructing more elaborate molecular architectures .

Why Generic Halogenated Anilines Cannot Replace 2,6-Dibromo-4-fluoro-3-methylaniline in Regulated or Targeted Synthesis


The precise substitution pattern of 2,6-Dibromo-4-fluoro-3-methylaniline dictates its unique reactivity, physicochemical properties, and ultimate application. Simply substituting a generic halogenated aniline—even a closely related analog—introduces significant risks. Even minor changes, such as the absence of a methyl group or a different halogen, alter electronic distribution and steric hindrance, which can dramatically change reaction outcomes, yields, or the biological activity of downstream products [1]. For instance, the specific arrangement of the two bromine atoms ortho to the amine group and the fluorine para to it creates a unique steric and electronic environment that influences its behavior in cross-coupling reactions [2]. Furthermore, for applications in pharmaceutical or agrochemical development, the use of an unvalidated, non-ISO-certified alternative can derail regulatory filings, requiring costly re-validation of analytical methods and impurity profiles [3].

Quantitative Evidence for 2,6-Dibromo-4-fluoro-3-methylaniline: Key Differentiators for Scientific and Procurement Decisions


LogP and Lipophilicity: A Key Differentiator for Membrane Permeability and Biological Activity

2,6-Dibromo-4-fluoro-3-methylaniline exhibits a higher predicted LogP (octanol-water partition coefficient) compared to its des-methyl analog, indicating enhanced lipophilicity. This property is a critical factor influencing membrane permeability and bioavailability in both pharmaceutical and agrochemical candidates . The presence of the methyl group on the aniline ring increases its hydrophobic character, which can be advantageous for crossing biological membranes and interacting with hydrophobic target sites [1].

Lipophilicity Drug Design Agrochemical Discovery ADME

Boiling Point and Physical Properties: Differentiating from Des-Methyl Analog for Process Development

The boiling point of 2,6-Dibromo-4-fluoro-3-methylaniline is predicted to be higher than that of its des-methyl analog, 2,6-Dibromo-4-fluoroaniline. This difference in physical properties is crucial for process chemists when selecting purification methods such as distillation or when considering the compound's behavior under high-temperature reaction conditions .

Process Chemistry Purification Physical Properties Synthesis

Regulatory Certification: ISO 17034 Standard for Analytical Method Validation

For users requiring a certified reference material (CRM) for analytical method development, validation, or quality control, 2,6-Dibromo-4-fluoro-3-methylaniline is available as a standard manufactured under ISO 17034 accreditation [1]. This certification ensures the highest level of metrological traceability and accuracy, which is a critical differentiator from standard research-grade materials that lack this level of rigorous characterization and documentation [2].

Pharmaceutical Analysis Quality Control Regulatory Compliance Reference Materials

Purity Specifications: Vendor-Dependent Quality for Research vs. GMP Applications

The commercially available purity of 2,6-Dibromo-4-fluoro-3-methylaniline varies by supplier, with typical specifications ranging from 95% to ≥98% . This range in purity is a key procurement consideration, as the presence of specific impurities can impact downstream synthetic yields or compromise the integrity of biological assays .

Purity Specification Procurement Supply Chain

Molecular Weight and Density: Fundamental Parameters for Stoichiometry and Formulation

The molecular weight and predicted density of 2,6-Dibromo-4-fluoro-3-methylaniline are higher than those of its des-methyl analog, 2,6-Dibromo-4-fluoroaniline. These are fundamental parameters used in reaction stoichiometry calculations and for understanding the compound's physical behavior in solution or formulation .

Stoichiometry Formulation Process Development Molecular Weight

Optimal Application Scenarios for 2,6-Dibromo-4-fluoro-3-methylaniline Based on Verified Evidence


Synthesis of Lipophilic Pharmaceutical and Agrochemical Intermediates

The enhanced lipophilicity of 2,6-Dibromo-4-fluoro-3-methylaniline (LogP: 4.06) compared to its des-methyl analog (LogP: 3.60) makes it a preferred intermediate for designing drug candidates or agrochemicals where improved membrane permeability is a critical design goal . This is particularly relevant in the early stages of medicinal chemistry campaigns focused on optimizing ADME properties for oral bioavailability or targeting intracellular pathogens [1].

Certified Reference Material for Pharmaceutical Method Validation

For analytical laboratories operating in regulated pharmaceutical environments, the ISO 17034-certified standard of 2,6-Dibromo-4-fluoro-3-methylaniline is an essential tool for method development, validation, and routine quality control . Its use directly supports compliance with regulatory guidelines (e.g., ICH, pharmacopoeias) by ensuring the accuracy and traceability of analytical measurements, thereby mitigating the risk of method failures during regulatory review [2].

High-Purity Building Block for Late-Stage Development and Scale-Up

In the later stages of chemical development, the use of high-purity 2,6-Dibromo-4-fluoro-3-methylaniline (≥97%) is critical to ensure reproducible yields and minimize the formation of unknown byproducts . The higher boiling point (283.7 °C) also informs process chemists on appropriate purification strategies and reaction condition boundaries during scale-up [1].

Design of Halogen-Enriched Molecular Architectures via Cross-Coupling

The unique ortho-dibromo and para-fluoro substitution pattern of this aniline makes it a versatile substrate for palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings . This allows for the rapid and controlled introduction of complex aryl or amine groups, a capability that is central to modern parallel synthesis and lead optimization in both medicinal and process chemistry [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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